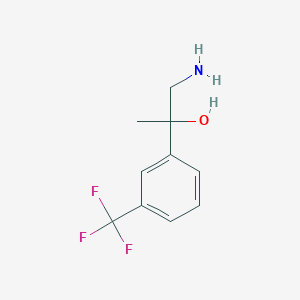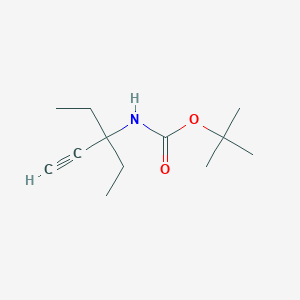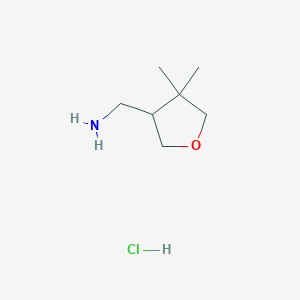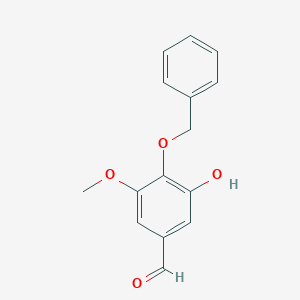
Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acrylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid with ethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Polymerization: The acrylate moiety can participate in polymerization reactions to form polymers.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty polymers and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate depends on its specific application. In polymerization reactions, the acrylate moiety undergoes radical polymerization to form polymers. In biological systems, the compound might interact with specific molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate can be compared with other acrylates and substituted phenyl compounds:
Ethyl (E)-3-(4-methoxyphenyl)acrylate: Lacks the bromine atom, which might affect its reactivity and applications.
Ethyl (E)-3-(3-bromo-phenyl)acrylate: Lacks the methoxy group, which might influence its chemical properties.
Propiedades
Fórmula molecular |
C12H13BrO3 |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
ethyl (E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8H,3H2,1-2H3/b7-5+ |
Clave InChI |
BHVXYKORYGCMHC-FNORWQNLSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)Br |
SMILES canónico |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)
![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine](/img/structure/B13502698.png)
![1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)





